Cas no 152266-99-4 (2-Chloro-N-(2-oxoazepan-3-yl)acetamide)
2-Chloro-N-(2-oxoazepan-3-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-N-(2-oxoazepan-3-yl)acetamide
- NE58431
- 2-Chloro-N-(2-oxoazepan-3-yl)acetamide
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- Inchi: 1S/C8H13ClN2O2/c9-5-7(12)11-6-3-1-2-4-10-8(6)13/h6H,1-5H2,(H,10,13)(H,11,12)
- InChI Key: BNYSTUVPISFYQV-UHFFFAOYSA-N
- SMILES: ClCC(NC1C(NCCCC1)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 208
- Topological Polar Surface Area: 58.2
2-Chloro-N-(2-oxoazepan-3-yl)acetamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Chloro-N-(2-oxoazepan-3-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C377058-25mg |
2-chloro-N-(2-oxoazepan-3-yl)acetamide |
152266-99-4 | 25mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C377058-50mg |
2-chloro-N-(2-oxoazepan-3-yl)acetamide |
152266-99-4 | 50mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C377058-250mg |
2-chloro-N-(2-oxoazepan-3-yl)acetamide |
152266-99-4 | 250mg |
$ 275.00 | 2022-04-01 | ||
| Chemenu | CM460069-250mg |
2-chloro-N-(2-oxoazepan-3-yl)acetamide |
152266-99-4 | 95%+ | 250mg |
$150 | 2023-02-17 | |
| Chemenu | CM460069-500mg |
2-chloro-N-(2-oxoazepan-3-yl)acetamide |
152266-99-4 | 95%+ | 500mg |
$260 | 2023-02-17 | |
| Chemenu | CM460069-1g |
2-chloro-N-(2-oxoazepan-3-yl)acetamide |
152266-99-4 | 95%+ | 1g |
$369 | 2023-02-17 | |
| Enamine | EN300-37195-0.05g |
2-chloro-N-(2-oxoazepan-3-yl)acetamide |
152266-99-4 | 95.0% | 0.05g |
$65.0 | 2025-03-18 | |
| Enamine | EN300-37195-0.1g |
2-chloro-N-(2-oxoazepan-3-yl)acetamide |
152266-99-4 | 95.0% | 0.1g |
$96.0 | 2025-03-18 | |
| Enamine | EN300-37195-0.25g |
2-chloro-N-(2-oxoazepan-3-yl)acetamide |
152266-99-4 | 95.0% | 0.25g |
$136.0 | 2025-03-18 | |
| Enamine | EN300-37195-0.5g |
2-chloro-N-(2-oxoazepan-3-yl)acetamide |
152266-99-4 | 95.0% | 0.5g |
$256.0 | 2025-03-18 |
2-Chloro-N-(2-oxoazepan-3-yl)acetamide Suppliers
2-Chloro-N-(2-oxoazepan-3-yl)acetamide Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 2-Chloro-N-(2-oxoazepan-3-yl)acetamide
Introduction to 2-Chloro-N-(2-Oxoazepan-3-Yl)Acetamide (CAS No. 152266-99-4)
2-Chloro-N-(2-Oxoazepan-3-Yl)Acetamide is a chemical compound with the CAS registry number 152266-99-4. This compound belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amide group. The presence of the chlorine atom in its structure adds unique chemical properties, making it a subject of interest in various research and industrial applications.
The molecular formula of 152266-99-4 is C8H10ClN, and its molecular weight is approximately 177.64 g/mol. The compound consists of an azepane ring, which is a seven-membered cyclic amine, substituted at the 3-position with an acetamide group and a chlorine atom at the 2-position. This substitution pattern influences its physical and chemical properties, such as solubility, reactivity, and stability.
Recent studies have highlighted the potential of 2-Chloro-N-(2-Oxoazepan-3-Yl)Acetamide in the field of pharmaceutical chemistry. Researchers have explored its role as a building block for synthesizing bioactive molecules, particularly in drug discovery programs targeting specific therapeutic areas such as neurodegenerative diseases, inflammation, and cancer.
The synthesis of 152266-99-4 involves multi-step organic reactions, including nucleophilic substitution, condensation, and cyclization processes. These reactions are optimized to achieve high yields and purity, ensuring the compound's suitability for downstream applications.
In terms of applications, 2-Chloro-N-(2-Oxoazepan-3-Yl)Acetamide has shown promise in medicinal chemistry as a versatile intermediate for constructing complex molecular architectures. Its ability to participate in various coupling reactions makes it a valuable tool for chemists aiming to design novel drug candidates with improved pharmacokinetic profiles.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the bioactivity and toxicity profiles of this compound using in silico models. These predictions guide experimental efforts, reducing the time and resources required for drug development.
The structural features of 152266-99-4, particularly the presence of the azepane ring and the chloro-substituted acetamide group, contribute to its unique reactivity in organic transformations. For instance, the compound can undergo nucleophilic attack at the carbonyl carbon due to the electron-withdrawing effect of the chlorine atom, facilitating reactions such as alkylation and acylation.
In conclusion, 152266-99-4 (2-Chloro-N-(2-Oxoazepan-3-Yl)Acetamide) is a chemically versatile compound with significant potential in pharmaceutical research and development. Its structure-dependent properties make it an attractive candidate for designing novel therapeutic agents tailored to address unmet medical needs.
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